Product packaging for Neoanisatin(Cat. No.:CAS No. 15589-82-9)

Neoanisatin

Cat. No.: B099755
CAS No.: 15589-82-9
M. Wt: 312.31 g/mol
InChI Key: OHFIOPJOZFMKFF-HIIDGFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neoanisatin is a terpene lactone belonging to the class of organic compounds known as prenol lipids . It is categorized as a sesquiterpenoid with a molecular formula of C 15 H 20 O 7 and an average molecular weight of 312.32 g/mol . This compound is a natural product, identified in species such as Illicium anisatum L. . Researchers should note that safety data indicates a high potential toxicity, with an intraperitoneal LD 50 of 1620 µg/kg in mice . This characteristic makes it a compound of interest in toxicological studies. Handling and Usage: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is the responsibility of the researcher to establish appropriate safety and handling practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O7 B099755 Neoanisatin CAS No. 15589-82-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15589-82-9

Molecular Formula

C15H20O7

Molecular Weight

312.31 g/mol

IUPAC Name

(1S,2R,5R,6R,7R,8R,11R)-5,7,11-trihydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione

InChI

InChI=1S/C15H20O7/c1-7-3-4-15(20)13(7)5-8(22-10(17)9(13)16)12(2,19)14(15)6-21-11(14)18/h7-9,16,19-20H,3-6H2,1-2H3/t7-,8-,9+,12+,13+,14+,15-/m1/s1

InChI Key

OHFIOPJOZFMKFF-HIIDGFEESA-N

SMILES

CC1CCC2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@]13C[C@H]([C@]([C@@]24COC4=O)(C)O)OC(=O)[C@@H]3O)O

Canonical SMILES

CC1CCC2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization Methodologies for Neoanisatin

Historical Spectroscopic Approaches in Structural Assignment

The initial structural elucidation of complex natural products like neoanisatin historically relied on a combination of chemical degradation studies and early spectroscopic techniques. In the mid-20th century, before the advent of more sophisticated methods, chemists would subject unknown compounds to a series of chemical reactions to break them down into smaller, more readily identifiable fragments. These degradation products would then be analyzed to piece together the carbon skeleton and the nature of the functional groups of the parent molecule.

For sesquiterpenoids such as this compound, these classical methods would have involved oxidative cleavage, hydrolysis, and various derivatization reactions. The resulting products would be characterized by their physical properties and by comparison with known compounds. Spectroscopic techniques, in their nascent stages, provided crucial complementary information.

Infrared (IR) spectroscopy was instrumental in identifying key functional groups. The presence of characteristic absorption bands would indicate the existence of hydroxyl (-OH), carbonyl (C=O) groups within lactone and ketone functionalities, and ether (C-O-C) linkages, all of which are present in the this compound structure.

Ultraviolet-Visible (UV-Vis) spectroscopy , while less structurally informative for saturated systems, would have been used to detect the presence of any chromophores, such as conjugated double bonds or carbonyl groups. The absence of significant absorption in the UV-Vis spectrum would suggest a largely saturated molecular framework.

Early Nuclear Magnetic Resonance (NMR) spectroscopy , primarily one-dimensional proton NMR (¹H NMR), provided the first direct glimpses into the proton environment of the molecule. Although operating at lower magnetic field strengths compared to modern instruments, ¹H NMR could reveal the number of different types of protons, their relative ratios through integration, and their connectivity through spin-spin coupling patterns. However, the complexity of the this compound spectrum, with its numerous overlapping signals, would have made a complete assignment a formidable challenge using these early techniques alone.

The molecular formula of this compound, C₁₅H₂₀O₇, would have been determined through a combination of elemental analysis and mass spectrometry, which provided the molecular weight of the compound.

Advanced Spectroscopic Techniques for Stereochemical Determination

The definitive determination of the complex stereochemistry of this compound has been made possible through the application of a suite of advanced spectroscopic techniques, most notably multi-dimensional NMR spectroscopy and X-ray crystallography.

Two-Dimensional (2D) NMR Spectroscopy has been a cornerstone in establishing the connectivity and relative stereochemistry of this compound. A series of 2D NMR experiments are typically employed:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of contiguous spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a map of all C-H single bonds.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the relative stereochemistry. It detects through-space correlations between protons that are in close proximity, providing invaluable information about the three-dimensional arrangement of atoms.

¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) COSY Correlations HMBC Correlations NOESY Correlations
Hypothetical DataHypothetical Datae.g., H-1 with H-2, H-5e.g., H-1 with C-3, C-10e.g., H-1 with H-8, H-11
...............

Mass Spectrometry (MS) , particularly with soft ionization techniques and high-resolution analyzers, provides the exact molecular weight and elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer additional structural clues by revealing how the molecule breaks apart under specific conditions.

X-ray Crystallography offers the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. A successful crystallographic analysis provides a detailed map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined. Although a crystal structure for this compound itself has not been widely reported, this method remains the gold standard for structural elucidation of complex natural products.

Computational Approaches in Confirming this compound's Absolute Configuration

In the absence of a definitive X-ray crystal structure, or as a complementary method, computational chemistry plays a vital role in confirming the absolute configuration of chiral molecules like this compound. These methods involve calculating theoretical spectroscopic properties for different possible stereoisomers and comparing them to the experimental data.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure and properties of molecules. For stereochemical assignment, DFT is often employed to:

Optimize Molecular Geometries: The three-dimensional coordinates of all possible stereoisomers of this compound are optimized to find their most stable conformations.

Calculate Spectroscopic Parameters: For each optimized conformation, various spectroscopic properties are calculated.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that are exquisitely sensitive to the stereochemistry of a molecule.

ECD Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The experimental ECD spectrum of this compound can be compared with the theoretically predicted spectra for its possible enantiomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.

VCD Spectroscopy: VCD is the infrared analogue of ECD and measures the differential absorption of circularly polarized infrared radiation. It provides information about the stereochemistry associated with the vibrational modes of the molecule.

The process typically involves the following steps:

A conformational search is performed for the proposed structures of the enantiomers of this compound.

The geometry of each significant conformer is optimized using DFT.

The ECD or VCD spectrum for each conformer is calculated using time-dependent DFT (TD-DFT) for ECD or DFT for VCD.

The final theoretical spectrum for each enantiomer is obtained by taking a Boltzmann-weighted average of the spectra of its individual conformers.

The calculated spectra of the enantiomers are then compared with the experimental spectrum to determine the absolute configuration.

The following table illustrates the type of comparative data used in this approach:

Stereoisomer Calculated Property (e.g., ECD Cotton Effects) Experimental Data Conclusion
(R)-neoanisatin (hypothetical)Positive at λ₁, Negative at λ₂Positive at λ₁, Negative at λ₂Consistent with experimental data
(S)-neoanisatin (hypothetical)Negative at λ₁, Positive at λ₂Positive at λ₁, Negative at λ₂Inconsistent with experimental data

Through the synergistic application of these historical, advanced spectroscopic, and computational methodologies, the complex structural and stereochemical puzzle of this compound has been comprehensively addressed, providing a solid foundation for further investigation into its chemical and biological properties.

Chemical Synthesis and Derivatization Strategies for Neoanisatin

Total Synthesis Approaches to Neoanisatin and its Enantiomers

While a direct total synthesis of this compound has not been extensively reported, its synthesis has been accomplished through the chemical conversion from the closely related and more abundant natural product, anisatin (B1215211). oup.com Therefore, the total synthesis of anisatin is considered a formal total synthesis of this compound. The intricate polycyclic framework of these molecules, characterized by multiple stereocenters and a dense array of functional groups, necessitates highly strategic and stereocontrolled synthetic routes.

Key Synthetic Transformations and Methodological Innovations

The synthesis of the core structure of anisatin, and by extension this compound, has spurred the development and application of novel synthetic methodologies. A notable approach to the total synthesis of (-)-anisatin involves several key transformations that showcase modern organic synthesis. nih.gov

One of the pivotal steps is a rhodium-catalyzed 1,4-addition of an arylboronic acid, which serves to introduce a key fragment of the carbon skeleton. This is followed by an intramolecular Diels-Alder reaction of an ortho-quinone monoketal, a powerful strategy for the rapid construction of the polycyclic system. nih.gov The formation of the characteristic oxabicyclo[3.3.1] nonane core is another crucial aspect of the synthesis. This has been achieved through the clever use of an epoxide cleavage by a primary amide , demonstrating a creative approach to ring formation. nih.gov

Stereocontrol in this compound Total Synthesis

The dense stereochemical landscape of this compound, with its numerous chiral centers, demands exceptional control over the three-dimensional arrangement of atoms during synthesis. Achieving the correct relative and absolute stereochemistry is paramount and has been a central theme in the synthetic efforts towards this class of molecules.

A key stereoselective transformation employed in the synthesis of (-)-anisatin is a nih.govnih.gov-Wittig rearrangement . nih.gov This sigmatropic rearrangement allows for the stereospecific transfer of a chiral center, enabling the precise installation of a required stereoisomer. The inherent conformational biases of the rigid polycyclic intermediates are often exploited to direct the stereochemical outcome of various reactions, a common and effective strategy in the synthesis of complex natural products.

Semisynthesis of this compound from Related Natural Products

The most direct and efficient route to this compound reported to date is through the chemical modification of its congener, anisatin. oup.com Anisatin, being more readily available from natural sources, serves as a convenient starting material for the preparation of this compound. This semisynthetic approach leverages the existing complex scaffold of anisatin and introduces the final structural modifications necessary to arrive at the target molecule. The conversion of (-)-anisatin to (-)-neoanisatin has been successfully achieved, thus formally completing the total synthesis of the natural enantiomer of this compound. oup.com

Synthesis of this compound Derivatives for Mechanistic and SAR Studies

To probe the biological mechanism of action and to understand the structure-activity relationships (SAR) of this compound, the synthesis of various derivatives is crucial. These synthetic analogs, with systematic modifications to the parent structure, allow researchers to identify the key pharmacophoric elements responsible for its biological activity.

Deoxygenated Derivatives Synthesis

The strategic removal of oxygen-containing functional groups from the this compound scaffold can provide valuable insights into their role in binding to biological targets. The synthesis of deoxygenated this compound derivatives has been reported, offering a means to investigate the importance of specific hydroxyl groups for its neurotoxicity. These derivatives are typically prepared from anisatin and this compound through deoxygenation procedures.

Biosynthesis and Chemoenzymatic Research of Neoanisatin

Proposed Biosynthetic Pathways for Sesquiterpenoids in Illicium Species

The biosynthesis of the diverse array of sesquiterpenoids found in Illicium species, including the seco-prezizaane class to which neoanisatin belongs, is a complex process that has yet to be fully elucidated biochemically. However, a comprehensive biosynthetic pathway has been proposed, providing a logical framework for understanding the formation of these intricate molecules. nih.govresearchgate.net

The proposed pathway is believed to commence with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenoids. nih.gov This initial cyclization is thought to form a bisabolyl cation. nih.gov A series of subsequent reactions, including hydride shifts and further cationic cyclizations, rapidly assembles the polycyclic cedrane (B85855) skeleton. nih.gov

A key transformation in the proposed pathway is a 1,2-alkyl shift that converts the cedrane framework into the allo-cedrane skeleton. nih.gov This allo-cedrane intermediate is a crucial branch point. From this intermediate, a carbon-carbon bond cleavage event is proposed to occur, leading to the formation of the core seco-prezizaane ring system, which is the foundational structure of this compound and related compounds. nih.govnih.gov Further enzymatic tailoring, primarily through selective oxidations, then decorates this core structure to yield the vast diversity of Illicium sesquiterpenes observed in nature. nih.gov

Some researchers have proposed that the carbon scaffolds of most Illicium sesquiterpenes could be synthesized from a dicarbonyl derivative of allo-cedrane through a sequence of retro-Dieckmann condensation, oxidative cleavage, and aldol (B89426) reactions at appropriate oxidation states. nih.govresearchgate.net

Enzymatic Steps and Key Intermediates in Prezizaane Sesquiterpene Biosynthesis

While the complete enzymatic machinery responsible for this compound biosynthesis remains to be fully characterized, research into the biosynthesis of related prezizaane and seco-prezizaane sesquiterpenes provides significant insights. The initial cyclization of farnesyl pyrophosphate is catalyzed by a class of enzymes known as terpene cyclases or synthases. These enzymes are pivotal in generating the initial carbocation and guiding the subsequent complex cyclization cascade.

Following the formation of the initial prezizaane or allo-cedrane core, a suite of oxidative enzymes, particularly cytochrome P450 monooxygenases, are believed to play a critical role. rsc.org These enzymes are responsible for the extensive and often highly specific hydroxylations, epoxidations, and other oxidative modifications that are characteristic of the Illicium sesquiterpenoids. rsc.org The regioselectivity and stereoselectivity of these enzymatic oxidations are crucial in determining the final structure and biological activity of the natural product.

Key intermediates in the proposed biosynthetic pathway are central to the formation of the diverse sesquiterpenoid structures.

Intermediate Description Significance
Farnesyl Pyrophosphate (FPP)The universal precursor for sesquiterpene biosynthesis.Starting material for the entire pathway.
Bisabolyl CationAn early carbocation intermediate formed from the cyclization of FPP. nih.govLeads to the formation of various sesquiterpene skeletons.
Cedrane SkeletonA tricyclic intermediate formed after a series of cyclizations. nih.govPrecursor to the allo-cedrane framework.
Allo-cedrane SkeletonA rearranged tricyclic skeleton that is a key branch point in the pathway. nih.govnih.govPrecursor to seco-prezizaane and other sesquiterpene families. nih.gov
Seco-prezizaane CoreThe fundamental carbon framework of this compound and related compounds, formed by C-C bond cleavage of the allo-cedrane skeleton. nih.govnih.govThe direct precursor that undergoes further oxidative modifications.

Research Directions in Chemoenzymatic Synthesis and Pathway Engineering for this compound

The complexity of this compound's structure presents a significant challenge for traditional chemical synthesis. nih.govchemrxiv.org This has spurred interest in chemoenzymatic approaches, which combine the power of chemical reactions with the high selectivity of biological catalysts. nih.govmdpi.com

Chemoenzymatic synthesis offers a promising strategy to access this compound and its analogs. This approach could involve using enzymes to perform key stereoselective or regioselective transformations on synthetic intermediates that are difficult to achieve through conventional chemistry. nih.govmdpi.com For instance, terpene cyclases could be used to construct the core carbocyclic framework from a synthetic precursor, followed by chemical steps to complete the synthesis. Alternatively, cytochrome P450 enzymes could be employed for late-stage C-H oxidation on a synthetic scaffold, mimicking the proposed biosynthetic pathway. rsc.org The development of efficient chemoenzymatic processes often relies on discovering and engineering enzymes with desired activities and stabilities. mdpi.com

Pathway engineering in microbial hosts represents another exciting frontier. isomerase.com This involves introducing the genes encoding the biosynthetic enzymes for this compound into a microorganism, such as yeast or E. coli, and optimizing their expression to produce the compound through fermentation. isomerase.com This metabolic engineering approach aims to create microbial cell factories for the sustainable and scalable production of this compound. isomerase.comnih.gov Key steps in this process include:

Gene Discovery: Identifying and isolating the genes encoding the terpene cyclases, cytochrome P450s, and other enzymes from Illicium species.

Pathway Reconstruction: Assembling the identified genes into a functional biosynthetic pathway within a suitable microbial host.

These research directions hold the potential to not only provide a sustainable source of this compound for further biological studies but also to generate novel analogs with potentially improved or different activities. The synergy between synthetic chemistry, enzymology, and metabolic engineering will be crucial in unlocking the full potential of this remarkable natural product.

Molecular Mechanisms of Action of Neoanisatin

Elucidation of Molecular Targets

Intensive research has identified the primary molecular targets of compounds structurally related to neoanisatin, shedding light on its likely mechanisms.

The main target for this compound and its chemical relatives is the γ-aminobutyric acid type A (GABAa) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.gov GABAa receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron. nih.govnih.gov This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

Studies on the related compound anisatin (B1215211) have demonstrated its potent, non-competitive antagonistic action on GABAa receptors. mdpi.com This suggests that this compound likely shares this primary molecular target.

This compound is understood to act as a non-competitive antagonist at the GABAa receptor-channel complex. This means that it does not directly compete with GABA for its binding site. Instead, it binds to a distinct site on the receptor, altering its conformation and preventing the channel from opening, even when GABA is bound. mdpi.comnih.gov This type of inhibition is not overcome by increasing the concentration of the agonist (GABA).

Research on anisatin has shown that its suppressive effect on GABA-induced currents is use-dependent, meaning it requires the channel to be in the open state to exert its blocking action. mdpi.com This characteristic is a hallmark of open-channel blockers. Furthermore, studies have indicated that anisatin binds to the picrotoxin (B1677862) binding site within the chloride ion channel pore of the GABAa receptor. mdpi.com Given the structural similarity, it is highly probable that this compound also exerts its non-competitive antagonism through interaction with this site.

Interactive Table: Characteristics of GABAa Receptor Antagonism by Related Compounds

FeatureAnisatinPicrotoxin
Mechanism Non-competitive, Use-dependentNon-competitive
Binding Site Picrotoxin sitePicrotoxin site
Effect on Channel Reduces frequency of channel openingReduces frequency of channel opening
Voltage Dependence NoNo

This table summarizes findings from studies on anisatin and picrotoxin, which are used as a basis for understanding the likely actions of this compound.

Cellular Signaling Pathway Modulation by this compound

The interaction of this compound with GABAa receptors initiates a cascade of events that modulate intracellular signaling pathways.

By blocking the inhibitory action of GABA, this compound can lead to a state of neuronal hyperexcitability. This disruption of the delicate balance between excitation and inhibition can have profound effects on various intracellular signaling cascades. For instance, the resulting neuronal depolarization can trigger the activation of voltage-gated calcium channels, leading to an influx of calcium ions. nih.gov This increase in intracellular calcium can, in turn, activate a host of calcium-dependent enzymes and transcription factors, altering cellular function. nih.gov

Comparative Mechanistic Analyses with Related Sesquiterpenoids (e.g., Anisatin, Picrotoxinin)

Understanding the mechanism of this compound is greatly informed by comparing it with the well-studied actions of anisatin and picrotoxinin (B1677863), another potent GABAa receptor antagonist.

Picrotoxin also acts as a non-competitive blocker at the GABAa receptor. nih.gov Its binding within the channel pore physically obstructs the flow of chloride ions. nih.gov While both anisatin and picrotoxin target the same site, subtle differences in their binding and kinetics may exist, which could account for variations in their potency and effects. Due to the close structural resemblance, this compound is expected to share these fundamental mechanistic properties, acting as a non-competitive blocker of the GABAa receptor channel at the picrotoxin site.

Interactive Table: Mechanistic Comparison of Related Sesquiterpenoids

CompoundPrimary TargetMechanism of ActionKey Findings
Anisatin GABAa ReceptorNon-competitive, use-dependent antagonismBinds to picrotoxin site; reduces channel opening frequency. mdpi.com
Picrotoxinin GABAa ReceptorNon-competitive antagonismBinds within the channel pore, physically blocking ion flow. nih.gov
This compound GABAa Receptor (presumed)Non-competitive antagonism (inferred)Expected to share mechanisms with anisatin and picrotoxinin due to structural similarity.

Structure Activity Relationship Sar Studies of Neoanisatin and Its Analogs

Correlating Structural Motifs with Biological Activity

The spiro β-lactone is a highly strained, four-membered cyclic ester ring that is a key structural feature of neoanisatin and the related compound, anisatin (B1215211). researchgate.netscispace.com This moiety is a reactive electrophile, a characteristic that is often crucial for the biological activity of molecules that contain it. researchgate.net The β-lactone ring can undergo nucleophilic attack, leading to covalent modification of biological macromolecules such as enzymes. Many natural products containing β-lactones are known to be potent enzyme inhibitors, a function attributed to the ring's ability to acylate active site residues, such as serine or threonine. researchgate.netnih.gov

In the context of picrotoxane-type sesquiterpenes, the presence and configuration of the lactone ring are paramount. For instance, the isomerization of the toxic anisatin, which contains a stable β-lactone, into the non-toxic anisatinic acid involves the hydrolytic opening of this lactone ring. researchgate.net This transformation underscores the essential role of the intact β-lactone for toxicity. Structural analyses of other potent biological agents, such as the proteasome inhibitor lactacystin, have shown that the spiro β-lactone is the key pharmacophore that forms a covalent bond with an N-terminal threonine residue of the enzyme, leading to its irreversible inhibition. nih.gov The potency of these inhibitors is highly dependent on the stereochemistry of the carbon atom to which the lactone is attached, as this influences the stability of the resulting acyl-enzyme complex. nih.gov It is hypothesized that the β-lactone of this compound functions similarly, acting as a potent electrophile that irreversibly binds to its biological target(s), thereby exerting its biological effects.

The this compound scaffold is decorated with several hydroxyl (-OH) groups, and their presence, position, and stereochemistry are critical determinants of biological activity. researchgate.netmdpi.com Hydroxyl groups are known to be important pharmacophores in many biologically active molecules, often participating in hydrogen bonding interactions within receptor binding pockets. mdpi.com Modifying or removing these groups can lead to a significant drop in activity, demonstrating their essential role. mdpi.com

Rational Design of Modified this compound Structures

Rational design in medicinal chemistry involves using the knowledge gained from SAR studies to create new molecules with improved or specified properties. nih.govrsc.org The goal is to make targeted, rather than random, modifications to a lead structure like this compound. uec.ac.jp By understanding which parts of the this compound molecule are essential for its activity (the pharmacophore) and which parts can be modified (the auxophore), chemists can design novel analogs. scribd.com

For example, knowing the importance of the spiro β-lactone, a rational design approach would preserve this moiety while altering other parts of the molecule to enhance target specificity or other properties. researchgate.net Modifications might include:

Altering substituents on the polycyclic core: Changing the nature of groups at positions other than the essential hydroxyls or the β-lactone could influence properties like solubility and metabolic stability.

Synthesizing stereoisomers: Creating epimers of this compound at specific chiral centers could reveal the optimal three-dimensional arrangement for binding to its biological target. researchgate.net

Introducing new functional groups: Adding groups that can form different or stronger interactions with a target, such as halogens for halogen bonding or amines for salt bridges, could lead to more potent compounds. nih.gov

This process allows for a systematic exploration of the chemical space around the this compound scaffold, potentially leading to the development of valuable chemical probes to study its biological targets or even new therapeutic agents. researchgate.netnih.gov

Computational Approaches in SAR Prediction and Validation

Computational chemistry has become an indispensable tool in modern drug discovery and toxicology for predicting and explaining the biological activity of molecules, thereby guiding synthetic efforts. dntb.gov.uanih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is used to predict the binding mode and affinity of a ligand to its target. mdpi.comscielo.org.co For this compound and its analogs, docking studies can be performed to visualize how they might fit into the binding pocket of a putative protein target. researcher.lifenih.gov The docking process involves:

Obtaining or modeling the three-dimensional structure of the target protein. researchgate.net

Generating multiple possible conformations of the this compound analog.

Placing these conformations into the protein's binding site and calculating a "docking score" for each, which estimates the binding affinity. mdpi.com

These simulations can reveal key intermolecular interactions, such as hydrogen bonds formed by the hydroxyl groups and potential covalent interactions involving the spiro β-lactone. nih.gov For instance, docking studies on anisatin, this compound, and pseudoanisatin have been used to explore their molecular mechanisms. researcher.life By comparing the docking scores and predicted binding poses of a series of analogs, researchers can make predictions about their relative biological activities, which can then be validated by experimental testing. scielo.org.co Molecular dynamics (MD) simulations can further refine these docked poses, providing insight into the stability of the ligand-receptor complex over time.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org The basic principle is that similar molecules should have similar activities. wikipedia.org A QSAR model takes the form of an equation:

Activity = f(Molecular Descriptors) wikipedia.org

To build a QSAR model for this compound analogs, one would need a dataset of compounds with experimentally measured biological activities. chemmethod.com The process involves:

Data Set: A series of this compound analogs with measured biological activity (e.g., IC₅₀ values). cust.edu.tw

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., logP, molecular weight) or structural features (e.g., topological indices, electronic properties). researchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the observed activity. nih.govchemmethod.com

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and external validation on a test set of compounds not used in model creation. cust.edu.twnih.gov

Once validated, a QSAR model can be used to predict the activity of new, unsynthesized this compound analogs, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. nih.gov

Preclinical Mechanistic Investigations of Neoanisatin

In Vitro Cellular and Biochemical Studies

In vitro investigations are fundamental to dissecting the molecular and cellular mechanisms through which a compound exerts its biological effects. For neoanisatin, these studies focus on its interaction with neuronal cells, ion channels, and specific receptors to pinpoint its mode of action.

The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiological and neurotoxicity research. researchgate.netfrontiersin.org These cells are derived from a human tumor and possess the ability to differentiate into cells with a mature, neuron-like phenotype, expressing key neuronal markers and functional properties. researchgate.netebi.ac.uk This makes them an invaluable tool for studying the effects of neurotoxic compounds on human-derived neurons, overcoming the ethical and practical limitations of using primary human neurons. ebi.ac.uk

While the SH-SY5Y cell line represents a suitable model for investigating the neurotoxic mechanisms of compounds like this compound, specific published studies focusing on the effects of this compound on this particular cell line are limited in the available literature. However, research on related compounds from Illicium has been conducted using other neuronal cell models, such as PC12 cells, to evaluate effects on neuronal differentiation, underscoring the applicability of this approach for studying this compound. researchgate.net

Table 1: Characteristics of the SH-SY5Y Cell Line for Neurobiological Research
CharacteristicDescriptionRelevance for Neurotoxicity Research
OriginHuman neuroblastomaProvides a human-specific cellular context for toxicity studies. nih.gov
PhenotypeCan be differentiated into a more mature neuron-like phenotype. ebi.ac.ukAllows for the study of effects on both undifferentiated (proliferating) and differentiated (mature) neurons.
Neuronal MarkersExpresses dopaminergic, adrenergic, and cholinergic markers. ebi.ac.ukEnables investigation of toxicity on various neurotransmitter systems.
Receptor ExpressionExpresses a variety of neurotransmitter receptors, including GABA receptors. ebi.ac.ukCrucial for studying compounds like this compound that target specific neuronal receptors.

Patch-clamp electrophysiology is a powerful technique used to study the electrical properties of ion channels in excitable cells, providing direct insight into channel activity. nih.gov This method allows researchers to "clamp" the voltage across a cell membrane and measure the resulting currents, enabling detailed characterization of how a compound modulates ion channel function. nih.govnih.gov

Specific patch-clamp studies on this compound are not detailed in the searched literature. However, extensive electrophysiological research has been conducted on its co-occurring analogue, anisatin (B1215211), which shares the same primary toxic mechanism. mdpi.comnih.gov These studies, performed on rat dorsal root ganglion neurons, reveal that anisatin is a use-dependent, non-competitive antagonist of the GABA-A receptor-chloride channel complex. nih.govnih.gov Anisatin was found to suppress GABA-induced currents only when the channel was opened by GABA, indicating it acts as an open-channel blocker. nih.gov At the single-channel level, anisatin did not alter the channel's open time but prolonged the closed time and reduced the burst duration, thereby decreasing the probability of the channel opening. nih.govnih.gov Given that this compound acts as a picrotoxin-like GABA antagonist, it is expected to have a similar effect on the GABA-A receptor ion channel. mdpi.com

Table 2: Electrophysiological Effects of Anisatin on GABA-A Receptor Channels (Data from Patch-Clamp Studies)
ParameterObserved Effect of AnisatinMechanistic ImplicationReference
GABA-Induced Whole-Cell CurrentSuppressed with an EC50 of 1.10 μMPotent antagonism of the GABA-A receptor function. nih.govnih.gov
Use-DependencySuppression requires co-application with GABA (channel opening)Acts as an open-channel blocker. nih.gov
Voltage-DependencySuppression was not voltage-dependent.Binding site is likely within the ion pore, not influenced by the membrane electric field. nih.govnih.gov
Single-Channel Open TimeNo alteration.Mechanism involves stabilizing the closed state of the channel rather than physically occluding the open pore for a set time. nih.govnih.gov
Single-Channel Closed TimeProlonged. nih.govnih.gov

Receptor binding assays are used to measure the affinity of a ligand (like this compound) for its molecular target. These assays are critical for confirming the site of action and quantifying the binding potency. The toxicological mechanism of this compound has been identified as a picrotoxin-like, non-competitive antagonism of the γ-aminobutyric acid (GABA) receptor. mdpi.com This means it does not compete with GABA for its binding site but binds to a different, allosteric site on the receptor complex—specifically, the picrotoxin (B1677862) binding site—to inhibit channel function. mdpi.comnih.govwikipedia.org

While direct binding affinity values (such as Kd or IC50) for this compound are not specified in the reviewed literature, studies on the related compound anisatin confirm this mechanism. Binding assays using rat brain membranes showed that anisatin competitively inhibited the binding of [³H]-EBOB, a radioligand that specifically binds to the picrotoxin site on the GABA-A receptor complex. nih.govnih.gov This provides strong evidence that anisatin, and by extension this compound, physically binds at or near the same site as picrotoxin to exert its neurotoxic effects. nih.gov

Table 3: Summary of this compound's Receptor Interaction Profile
PropertyDescriptionReference
Target Receptorγ-aminobutyric acid type A (GABA-A) receptor mdpi.comspringermedizin.deijmdc.com
Mechanism of ActionNon-competitive antagonist mdpi.comaap.orgijmdc.com
Binding SitePicrotoxin-like site on the GABA-A receptor-channel complex mdpi.comnih.gov
Functional EffectInhibition of GABA-induced chloride ion influx, leading to neuronal hyperexcitability ijmdc.comnih.gov

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. In toxicology, it is used to identify how a compound alters cellular metabolic pathways, providing a functional readout of its downstream effects. nih.govresearchgate.net

Specific metabolomic studies investigating the cellular effects of this compound have not been identified in the search results. However, research on the related toxin anisatin demonstrates the utility of this approach. An NMR-based metabolomic study on the cortex and cerebellum of mice administered anisatin was performed to explore the metabolic consequences of its neurotoxicity. ebi.ac.uk Another study used a metabolomics approach to confirm that the convulsive seizures induced by anisatin were a result of GABA-A receptor inhibition, linking the primary mechanism to downstream alterations in neurotransmission and neuromodulation. nih.govresearchgate.net These studies on anisatin show that investigating metabolic perturbations is a key part of understanding the full toxicological profile of this class of compounds.

In Vivo Animal Model Studies for Mechanistic Elucidation

In vivo studies using animal models are essential for understanding the systemic and behavioral effects of a neurotoxin, which cannot be fully captured by in vitro experiments. These models allow for the investigation of complex neurological outcomes, such as seizures and behavioral changes, and are crucial for risk assessment. frontiersin.org

The development of a mechanistic animal model for neurotoxicity involves inducing symptoms in an animal that are relevant to human poisoning and are caused by the same underlying biological mechanism. frontiersin.org The validity of such a model is typically assessed based on three criteria: face validity (similarity of symptoms), construct validity (similarity of the underlying cause), and predictive validity (the model's ability to predict therapeutic outcomes).

For this compound, a robust basis for an animal model exists from numerous reports of its neurotoxic effects in both humans and animals. ijmdc.comwjarr.com The primary mechanism—non-competitive antagonism of GABA-A receptors—is well-established, providing strong construct validity. mdpi.com The observable symptoms, including irritability, spasticity, and convulsive seizures, provide clear endpoints for assessing face validity. ijmdc.comwjarr.com Studies using mouse models to investigate the toxicity and pharmacokinetics of the related compound anisatin have been performed, with a reported median lethal dose (LD50) of 1 mg/kg in mice, validating the use of rodents for studying the acute neurotoxicity of this class of compounds. ebi.ac.uknih.govresearchgate.net

Table 4: Framework for a Mechanistic Animal Model of this compound Neurotoxicity
Validation CriterionDescriptionApplication to this compound Model
Construct Validity The model's mechanism reflects the human disease etiology.The model would be based on the known mechanism of GABA-A receptor antagonism, which is the cause of toxicity in humans. mdpi.comijmdc.com
Face Validity The model reproduces the phenotype (symptoms) of the human condition.The animal model should exhibit observable neurological symptoms reported in human cases, such as hyperreflexia, spasticity, and convulsions. wjarr.com
Predictive Validity The model can predict the efficacy of therapeutic interventions.The model should show that treatments effective in human poisonings (e.g., GABA-enhancing drugs like benzodiazepines) successfully alleviate symptoms in the animal. ijmdc.com

Mentioned Compounds

Table 5: List of Chemical Compounds
Compound Name
This compound
Anisatin
γ-aminobutyric acid (GABA)
Picrotoxin
Pseudoanisatin
Veranisatin A
Veranisatin B
Veranisatin C
[³H]-EBOB (EBOB)
Benzodiazepines

Electrophysiological Measurements in Animal Systems

The primary neurotoxic effects of this compound are rooted in its potent interaction with the gamma-aminobutyric acid (GABA) system, which is the main inhibitory neurotransmitter system in the central nervous system. nih.govspringermedizin.de Electrophysiological studies, while often focusing on the closely related and more extensively studied compound anisatin, have elucidated the fundamental mechanism of action that is shared by this compound. nih.govaap.org

This compound acts as a potent, non-competitive antagonist of the GABA-A receptor. nih.govspringermedizin.deaap.org The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions into the neuron. aap.org This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.

This compound disrupts this inhibitory process. By binding to a site on the GABA-A receptor complex distinct from the GABA binding site, it allosterically modulates the receptor to prevent the channel from opening, even when GABA is bound. aap.org This action effectively blocks the inhibitory chloride current. The consequence of this blockade is a state of neuronal hyperexcitability, as the normal inhibitory "brakes" on neuronal firing are removed. This unchecked excitation at the cellular level manifests as convulsions and seizures in animal models, which are the hallmark signs of this compound and anisatin toxicity. nih.gov

Patch-clamp electrophysiology studies on neurons have been instrumental in demonstrating this mechanism. mdpi.comstanford.educellmicrosystems.combiorxiv.orgnih.gov These studies show that application of related compounds like anisatin significantly reduces the amplitude of GABA-evoked chloride currents. researchgate.net This direct measurement of ion flow provides conclusive evidence of the antagonistic effect on the GABA-A receptor channel.

Molecular and Cellular Markers in Animal Tissues

The investigation of molecular and cellular markers provides insight into the specific targets and downstream effects of this compound in animal tissues.

Molecular Markers:

The primary molecular marker for the action of this compound is the GABA-A receptor itself. aap.orgnih.gov The binding of this compound to this receptor complex is the initiating event of its toxicity. While specific studies detailing the upregulation or downregulation of GABA-A receptor subunits in response to this compound exposure are scarce, the receptor's central role makes it the most critical molecular indicator of the compound's activity.

Other potential molecular markers could include downstream signaling proteins involved in neuronal excitability and cell death pathways. However, specific research identifying such markers for this compound is limited. General markers of neurotoxicity, such as changes in the expression of heat shock proteins or oxidative stress markers, could theoretically be investigated but have not been specifically reported in the context of this compound. nih.gov

Cellular Markers:

At the cellular level, the most prominent marker of this compound's effect in animal tissues, particularly in the brain, is neuronal hyperexcitability leading to seizures . nih.govnih.gov This is a direct functional consequence of the GABA-A receptor blockade. In animal models, the observation of myoclonic movements, jitteriness, and generalized convulsions serves as a powerful, albeit indirect, indicator of cellular-level dysfunction in the central nervous system. aap.org

Pharmacokinetic Studies in Preclinical Models (focus on absorption, distribution, metabolism, excretion mechanisms)

Direct and complete pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models are not available in the public domain. However, a pharmacokinetic study on its close structural analog, anisatin , in mice provides valuable insights that may be cautiously extrapolated to understand the likely behavior of this compound. nih.gov The toxicity of this compound has been proven, and it belongs to the same family of seco-prezizaane-type sesquiterpenes as anisatin. nih.govresearchgate.net

A study involving oral (1 mg/kg) and intravenous (0.5 mg/kg) administration of anisatin to mice was conducted using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to determine its concentration in blood. nih.gov

Absorption: Following oral administration, anisatin was absorbed, reaching a maximum concentration (Cmax) in the blood, indicating it can pass through the gastrointestinal barrier. nih.gov The absolute bioavailability was calculated to be 22.6%, which suggests moderate oral absorption. researchgate.net

Distribution, Metabolism, and Excretion: The study provided data on the elimination half-life (t1/2), which reflects the processes of distribution, metabolism, and excretion. For oral administration, the half-life of anisatin was 5.1 hours. researchgate.net The volume of distribution (Vz/F) was 18.1 L/kg, suggesting that the compound distributes into tissues outside of the bloodstream. researchgate.net The clearance rate (CL/F) was 2.5 L/h/kg. researchgate.net

The primary routes of metabolism and excretion for seco-prezizaane sesquiterpenes are not extensively detailed in the available literature. Generally, such compounds undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism in the liver to increase their water solubility and facilitate excretion via the kidneys (in urine) or through the bile (in feces). dokumen.pube-bookshelf.de

The following table summarizes the pharmacokinetic parameters of anisatin in mice following oral and intravenous administration, as reported in the study by Li et al. (2020). researchgate.net It is important to reiterate that this data is for anisatin, not this compound.

Pharmacokinetic ParameterOral Administration (1 mg/kg)Intravenous Administration (0.5 mg/kg)
t1/2 (h) 5.1 ± 1.20.7 ± 0.2
Tmax (h) 0.5 ± 0.00.083 ± 0.0
Cmax (ng/mL) 127.3 ± 17.3795.0 ± 319.8
AUC(0-t) (hng/mL) 400.9 ± 103.5886.6 ± 187.6
AUC(0-∞) (hng/mL) 433.8 ± 129.5891.7 ± 189.6
Vz/F (L/kg) 18.1 ± 7.31.1 ± 0.4
CL/F (L/h/kg) 2.5 ± 0.80.6 ± 0.1
Bioavailability (%) 22.6-

Table 1: Pharmacokinetic parameters of Anisatin in mice. Data is presented as mean ± standard deviation. This data pertains to Anisatin, a close analog of this compound.

Advanced Research Methodologies and Future Directions

Omics Technologies in Elucidating Neoanisatin's Biological Effects (e.g., Proteomics, Transcriptomics)

The advent of "omics" technologies, which allow for the large-scale study of biological molecules, offers a powerful lens through which to view the system-wide effects of a compound like this compound. nih.govnih.gov Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire complement of proteins, can provide an unbiased, comprehensive snapshot of the cellular response to this compound exposure. mdpi.commdpi.commdpi.com

While specific transcriptomic or proteomic studies on this compound have not yet been published, the potential of these techniques is well-established in pharmacology and toxicology. nih.govnih.gov For instance, treating neuronal cells with this compound and subsequently analyzing changes in gene expression (transcriptomics) could reveal the upregulation or downregulation of specific pathways related to neurotoxicity, apoptosis, or neuronal development. nih.gov Similarly, proteomic analysis could identify specific protein targets or changes in protein modification states that are directly or indirectly modulated by the compound. mdpi.com This approach has been successfully used to elucidate the mechanisms of other natural products, identifying effects on pathways like fatty acid biosynthesis or energy metabolism. mdpi.com Such studies are crucial for moving beyond the currently known effects of this compound and discovering novel molecular mechanisms and potential therapeutic applications. mdpi.comfrontiersin.org

Table 1: Potential Applications of Omics Technologies to this compound Research

Omics Technology Research Question for this compound Potential Outcomes
Transcriptomics How does this compound alter gene expression in neuronal cells? Identification of regulated genes and pathways (e.g., stress response, neurotrophic factors, apoptosis). nih.gov
Proteomics What proteins does this compound directly or indirectly interact with? Discovery of direct binding targets and downstream protein expression changes. mdpi.commdpi.com
Metabolomics How does this compound affect the metabolic profile of a cell? Understanding of metabolic disruption, such as effects on energy production or neurotransmitter synthesis.

Advanced Imaging Techniques for In Vivo Mechanistic Studies

To understand the effects of this compound within a living organism, advanced in vivo imaging techniques are indispensable. These non-invasive methods allow for the real-time visualization and quantification of biological processes, from the molecular to the whole-organism level. While current research on this compound has not yet employed these methods, they represent a critical future direction for studying its neurotoxic and potential neurotrophic effects.

Techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can be adapted to track the biodistribution of labeled this compound derivatives or to observe physiological changes in the brain following administration. For example, functional MRI (fMRI) could map changes in brain activity in response to this compound's convulsive effects, while advanced microscopy techniques like two-photon imaging could visualize changes in neuronal structure, such as neurite outgrowth, in living animal models over time. Bioluminescence and fluorescence imaging could be used in cell-based assays or small animal models to monitor the activity of specific promoters or the location of tagged proteins affected by the compound. moleculardevices.com These imaging modalities provide dynamic spatial and temporal data that is unobtainable through conventional methods. moleculardevices.com

Combinatorial Biosynthesis and Synthetic Biology for Novel this compound Derivatives

The natural structural diversity of Illicium sesquiterpenes suggests that the biosynthetic machinery producing them is flexible. nih.gov This provides a fertile ground for the application of synthetic biology and combinatorial biosynthesis to generate novel this compound derivatives. uni-hannover.denih.gov These fields use engineering principles to redesign biological systems, such as the metabolic pathways in microorganisms, to produce new molecules. mdpi.comacs.org

The process begins with identifying the biosynthetic gene cluster responsible for producing the sesquiterpenoid backbone. By mixing and matching enzymes—such as terpene cyclases and cytochrome P450s from different organisms—it is possible to create new chemical structures that are not found in nature. nih.govacs.orgresearchgate.net This "unnatural" natural product generation has been successfully applied to other terpenoids, yielding novel scaffolds and oxidation patterns. uni-hannover.denih.gov Applying this to this compound could involve expressing its core biosynthetic enzymes in a host organism like Saccharomyces cerevisiae or E. coli and then introducing modifying enzymes to generate a library of new derivatives. mdpi.com These derivatives could then be screened for improved therapeutic properties or reduced toxicity, providing a powerful engine for drug discovery. nih.govacs.org

Chemogenomics and High-Throughput Screening for New Targets

The biological targets of this compound are not fully understood. Chemogenomics, an interdisciplinary field that systematically studies the effects of a wide array of chemical compounds on many biological targets, is an ideal strategy to address this gap. nih.govmines-paristech.fr It complements high-throughput screening (HTS), a process that uses automation and miniaturization to rapidly test thousands of compounds for a specific biological activity. publications.gc.caeurekaselect.comnih.gov

In the context of this compound, a chemogenomics approach would involve screening a library of this compound derivatives against a large panel of proteins, such as receptors or enzymes, to identify binding partners. nih.govmines-paristech.fr Alternatively, in a phenotypic screen, these compounds could be tested against a variety of cell lines to observe effects like cytotoxicity or neurite promotion. moleculardevices.comdrughunter.com For example, HTS assays have been developed to screen for inhibitors of neurotoxins by monitoring enzymatic activity or changes in cellular calcium oscillations. moleculardevices.compublications.gc.caacs.org A screen of this compound analogs could uncover unexpected activities or identify the molecular targets responsible for its known effects, thereby opening new avenues for therapeutic development. drughunter.comoup.com

Computational Drug Discovery and Lead Optimization for this compound Scaffolds

Computational chemistry and computer-aided drug design (CADD) are essential tools for accelerating the drug discovery process. scielo.org.mxscielo.org.mx These in silico methods can be used to model the interaction between a ligand like this compound and its biological target, predict the properties of new derivatives, and guide synthetic efforts toward compounds with improved profiles. nih.govoamjms.euresearchgate.net

Key computational techniques applicable to the this compound scaffold include:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a molecule to a target protein. scielo.org.mx If a target for this compound is identified (e.g., a GABA receptor subunit), docking could be used to understand its binding mode and to virtually screen for derivatives with higher affinity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov By synthesizing and testing a series of this compound analogs, a QSAR model could be built to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. mdpi.comresearchgate.netchemmethod.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the stability of a ligand-protein complex and the conformational changes that occur upon binding. colab.ws

These computational approaches, when integrated with synthetic chemistry and biological testing, create a powerful cycle of design, synthesis, and evaluation for lead optimization. plos.org This strategy can efficiently guide the modification of the complex this compound scaffold to enhance desired activities (e.g., neurotrophic effects) while minimizing toxicity. researchgate.netcolab.ws

Q & A

Q. What are the standard methodologies for characterizing Neoanisatin’s structural and chemical properties in preliminary studies?

To establish this compound’s identity and purity, researchers should employ a combination of spectroscopic (e.g., NMR, IR, UV-Vis) and chromatographic techniques (HPLC, GC-MS). For novel derivatives, elemental analysis and X-ray crystallography are critical for structural confirmation. Cross-referencing spectral data with existing literature is essential to avoid misidentification . Purity assessment requires quantification via calibrated analytical methods (e.g., mass spectrometry) and adherence to protocols for handling hygroscopic or reactive compounds .

Q. How should researchers design experiments to assess this compound’s baseline bioactivity in vitro?

Begin with a clear objective (e.g., cytotoxicity, enzyme inhibition). Use validated cell lines (e.g., HEK293, HepG2) and include positive/negative controls (e.g., cisplatin for cytotoxicity, DMSO for solvent effects). Dose-response curves (IC50/EC50) and time-dependent assays are mandatory. Replicate experiments at least three times, and apply statistical tests (ANOVA with post-hoc analysis) to confirm significance. Document protocols for cell culture conditions, passage numbers, and assay buffers to ensure reproducibility .

Q. What are the critical steps to ensure reproducibility in synthesizing this compound derivatives?

  • Step 1 : Publish detailed synthetic routes, including reaction conditions (temperature, solvent purity, catalyst ratios).
  • Step 2 : Characterize intermediates at each stage using spectroscopic methods.
  • Step 3 : Report yields as both isolated and chromatographically purified values.
  • Step 4 : Provide raw spectral data in supplementary materials for peer validation.
    Avoid vague descriptions like “standard conditions”; instead, specify equivalents, reaction times, and workup procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Contradictions often arise from methodological variability (e.g., cell type specificity, assay sensitivity). To address this:

  • Conduct a systematic review of existing data, highlighting variables like concentration ranges and exposure times .
  • Perform meta-analyses using standardized effect-size metrics (e.g., Cohen’s d).
  • Validate findings through orthogonal assays (e.g., siRNA knockdown if targeting a signaling pathway).
  • Collaborate with computational chemists to model this compound’s binding affinities against conflicting targets .

Q. What advanced statistical approaches are suitable for optimizing this compound’s synthetic yield and bioactivity?

  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, solvent polarity).
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables.
  • Machine Learning : Train algorithms on historical synthetic data to predict optimal conditions.
    For bioactivity, apply multi-variate analysis (PCA or PLS) to correlate structural features with activity .

Q. How can researchers integrate multi-omics data to elucidate this compound’s systemic effects?

  • Transcriptomics : Pair RNA-seq with pathway analysis tools (KEGG, Gene Ontology) to identify perturbed genes.
  • Proteomics : Use SILAC or TMT labeling to quantify protein expression changes.
  • Metabolomics : Apply LC-MS/MS to profile metabolic shifts.
    Integrate datasets via platforms like Cytoscape or STRING to map cross-talk between pathways. Validate hypotheses using CRISPR-Cas9 knockout models .

Q. What methodologies are recommended for studying this compound’s toxicity mechanisms in preclinical models?

  • In Vitro : Use high-content screening (HCS) with organoids or 3D cell cultures to assess organ-specific toxicity.
  • In Vivo : Adhere to ARRIVE guidelines for animal studies, including dose escalation and histopathological analysis.
  • Omics-Driven Toxicology : Combine transcriptomic and metabolomic data to identify early biomarkers of toxicity.
    Always include a positive control (e.g., acetaminophen for hepatotoxicity) and reference NIH guidelines for ethical reporting .

Methodological Best Practices

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

  • Lab Journals : Record raw data, instrument calibration dates, and batch numbers for reagents.
  • Supplementary Materials : Publish step-by-step videos or code for custom analytical pipelines.
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable. Use repositories like Zenodo or ChEMBL .

Q. What strategies are effective for validating this compound’s target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts.
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics in real time.
  • Photoaffinity Labeling : Use probes like diazirine to crosslink this compound to its targets for identification via pull-down/MS .

Q. How can researchers leverage cross-disciplinary approaches to overcome this compound’s solubility and stability challenges?

  • Formulation Science : Collaborate with pharmaceutics experts to develop nanoemulsions or cyclodextrin complexes.
  • Computational Chemistry : Predict solubility parameters (LogP, Hansen solubility) via molecular dynamics simulations.
  • Analytical Chemistry : Use accelerated stability studies (ICH guidelines) under varied pH/temperature conditions .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to studies involving this compound in animal models?

Follow institutional animal care protocols (IACUC) and the NIH’s Guidelines for Preclinical Research. Report attrition rates, randomization methods, and blinding procedures. For terminal studies, specify humane endpoints and euthanasia methods .

Q. How should researchers evaluate this compound’s bioactivity in the context of evolving regulatory standards?

Align with FDA/EMA guidelines for natural products:

  • Identity : Use USP/PhEur monographs for reference standards.
  • Potency : Validate assays against certified controls (e.g., NIST reference materials).
  • Batch Consistency : Implement QC/QA protocols for natural product variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.